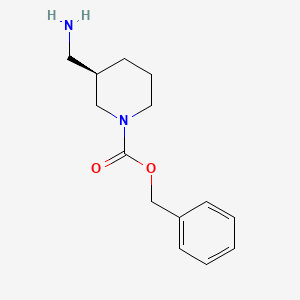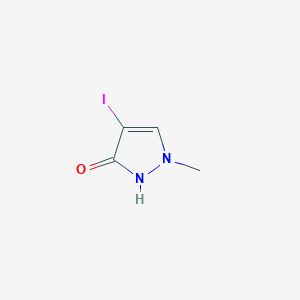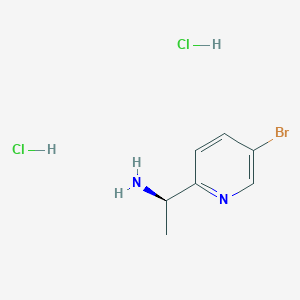![molecular formula C27H26N2O2 B2499051 9,9-dimethyl-6-(3-phenoxyphenyl)-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one CAS No. 300689-13-8](/img/structure/B2499051.png)
9,9-dimethyl-6-(3-phenoxyphenyl)-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzodiazepines are a class of compounds known for their complex molecular structures and a wide range of pharmacological activities. They consist of a fused benzene and diazepine ring and can have various substitutions that affect their chemical and physical properties.
Synthesis Analysis
The synthesis of benzodiazepines involves multi-step reactions, including condensation, cyclization, and functional group transformations. For example, compounds like 7-bromo-5-(2′-chloro)phenyl-3-hydroxy-1,2-dihydro-3H-1,4-benzodiazepin-2-one are synthesized through treatment with methyl or hexyl tosylate, resulting in changes in molecular structure and crystallization forms due to proton migration (Kravtsov et al., 2012).
Molecular Structure Analysis
Benzodiazepines' molecular structures are characterized by their fused ring systems and various substituents that influence their conformation and intermolecular interactions. X-ray crystallography reveals details about their molecular forms, crystal assembly, and the impact of substituents on molecular behavior (Kravtsov et al., 2012).
Chemical Reactions and Properties
Benzodiazepines undergo various chemical reactions, including N-alkylation, halogenation, and hydrogen bonding, affecting their chemical stability and reactivity. These reactions can lead to the formation of dimers and chains through intermolecular interactions, demonstrating the compounds' versatile chemical properties (Kravtsov et al., 2012).
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Structure Analysis
- Synthesis Techniques : Research on similar chemical compounds like 1,5-benzodiazepines reveals various synthesis techniques. For instance, a study demonstrated novel conversions of benzo[b]thiophen-3(2H)-ones into 1,2-benzisothiazole and tetrahydro-1,2-benzothiazepin-5-one systems through specific chemical pathways, providing insights into complex synthesis processes (Tamura et al., 1980).
- Crystal Structures : Investigations on benzodiazepine derivatives, such as the study of 7-bromo-5-(2′-chloro)phenyl-3-hydroxy-1,2-dihydro-3H-1,4-benzodiazepin-2-one, offer valuable information on crystal structures and molecular forms. These insights are crucial for understanding the physical and chemical properties of such compounds (Kravtsov et al., 2012).
Pharmacological Aspects
- Anticonvulsant Activity : Benzodiazepine derivatives have been studied for their potential anticonvulsant properties. For instance, compounds like 5-(Dialkylamino) substituted 8-chloro-6-phenyl-6H-[1,2,4]triazolo[4,3-a][1,5]benzodiazepines demonstrated significant anticonvulsant effects, showcasing the therapeutic potential of these compounds (Grossi et al., 1993).
- Antimicrobial and Anti-inflammatory Agents : Some benzodiazepine derivatives, such as those synthesized in a study involving pyrazole and isoxazole, showed antimicrobial and anti-inflammatory activities. This suggests the potential of benzodiazepine derivatives in treating infections and inflammation (Kendre et al., 2015).
Novel Applications
- Ultrasound-Assisted Synthesis : Innovative synthesis methods, such as the ultrasound-enhanced synthesis of benzothiazepines, have been explored. This method not only results in potent antimicrobial agents but also offers economic and environmental benefits due to its efficient process (Chate et al., 2011).
- Antitumor Agents : Benzodiazepine derivatives have shown promise as antitumor agents. For example, certain compounds synthesized as part of a study demonstrated potent antiproliferative activity against various human neoplastic cell lines, indicating their potential in cancer treatment (Bolognese et al., 2006).
Zukünftige Richtungen
Wirkmechanismus
Target of Action
The primary targets of this compound are the GABAA receptors . These receptors are a type of neurotransmitter receptor that responds to the neurotransmitter gamma-aminobutyric acid (GABA), the chief inhibitory compound in the mature vertebrate central nervous system.
Mode of Action
The compound interacts with the benzodiazepine binding site on GABAA receptors . This interaction enhances the effect of GABA, leading to increased opening of the associated chloride ion channels and hyperpolarization of the neuron. This results in an overall decrease in neuronal excitability.
Biochemical Pathways
The compound’s action on GABAA receptors affects the GABAergic pathway . This pathway is involved in a wide range of physiological functions, including motor control, vision, and anxiety regulation. By enhancing the inhibitory effects of GABA, the compound can exert anxiolytic effects.
Result of Action
The compound has been found to exhibit potent antioxidant and anxiolytic effects . In in vivo mouse models, certain derivatives of the compound showed significant anxiolytic effects, even at a low oral dose .
Eigenschaften
IUPAC Name |
9,9-dimethyl-6-(3-phenoxyphenyl)-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2O2/c1-27(2)16-23-25(24(30)17-27)26(29-22-14-7-6-13-21(22)28-23)18-9-8-12-20(15-18)31-19-10-4-3-5-11-19/h3-15,26,28-29H,16-17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHBCOKOPCXDBTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(NC3=CC=CC=C3N2)C4=CC(=CC=C4)OC5=CC=CC=C5)C(=O)C1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9,9-dimethyl-6-(3-phenoxyphenyl)-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(Methoxymethyl)oxan-4-yl]acetic acid](/img/structure/B2498968.png)
![(Z)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2498971.png)



![3-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one](/img/structure/B2498976.png)





![Ethyl 5-[2-(benzyloxy)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2498986.png)
![3-[4-Bromo-5-(difluoromethyl)-3-methylpyrazol-1-yl]butanoic acid](/img/structure/B2498987.png)
